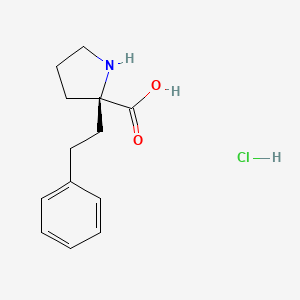

(S)-2-Phenethylpyrrolidine-2-carboxylic acid hydrochloride

Overview

Description

Synthesis Analysis

The synthesis of such compounds typically involves the reaction of a carboxylic acid derivative with an amine to form an amide, followed by the addition of a hydrochloric acid to form the hydrochloride salt .Molecular Structure Analysis

The molecular structure of such compounds would consist of the phenethylpyrrolidine backbone, with a carboxylic acid moiety, and as a hydrochloride, it would exist as a positively charged nitrogen atom and a negatively charged chloride ion .Chemical Reactions Analysis

As an amide, this compound would be expected to participate in typical amide reactions. These could include hydrolysis under acidic or basic conditions. As a hydrochloride salt, it would be expected to dissolve in water and react with bases .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. As a hydrochloride salt, it would likely be soluble in water. The presence of the phenethylpyrrolidine moiety could impart lipophilic properties .Scientific Research Applications

Chiral Acyclic Diaminocarbenes (ADCs) Synthesis

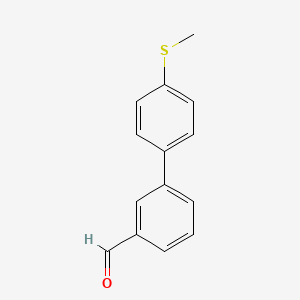

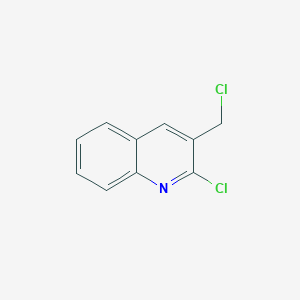

2-Alkylpyrrolidines, closely related to (S)-2-Phenethylpyrrolidine-2-carboxylic acid hydrochloride, are utilized in creating acyclic diaminocarbenes (ADCs), which are valuable in catalyzing reactions. These compounds are synthesized through a series of steps starting from ureas to chloroamidiniums, eventually forming ADCs. The resulting palladium and rhodium complexes exhibit significant potential in directing stereochemistry and enhancing activity in Suzuki cross-coupling reactions and the 1,2 addition of arylboronic acids to aldehydes (Snead et al., 2010).

Spectrophotometric Determination of Carboxylic Acids

A method for spectrophotometrically determining carboxylic acids, including derivatives of this compound, uses 2-nitrophenylhydrazine. This approach efficiently couples carboxylic acids with 2-nitrophenylhydrazine in aqueous solution, showcasing a practical application in analytical chemistry (Horikawa & Tanimura, 1982).

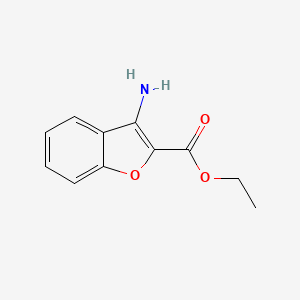

Amide Formation in Bioconjugation

The compound's utility is evident in the study of amide formation mechanisms between carboxylic acids and amines in aqueous media, using carbodiimides like EDC. This research provides insights into bioconjugation processes relevant to this compound and its applications in creating bioactive conjugates (Nakajima & Ikada, 1995).

Acid-Amide Hydrogen Bonding

Research on 2,2-dimethylbutynoic acid with a pyridone terminus demonstrates the hydrogen-bonded interactions between amide and carboxylic acid groups. This study reveals the potential for using this compound derivatives in forming structured molecular assemblies through hydrogen bonding (Wash et al., 1997).

Metal-Organic Frameworks (MOFs)

The compound's structural analogues contribute to developing metal-organic frameworks (MOFs) through hydrogen bonding interactions, indicating its potential application in materials science for gas storage, separation, and catalysis (Ghosh & Bharadwaj, 2005).

Safety and Hazards

Future Directions

Properties

IUPAC Name |

(2S)-2-(2-phenylethyl)pyrrolidine-2-carboxylic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO2.ClH/c15-12(16)13(8-4-10-14-13)9-7-11-5-2-1-3-6-11;/h1-3,5-6,14H,4,7-10H2,(H,15,16);1H/t13-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZORNSLALKFTJI-BTQNPOSSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NC1)(CCC2=CC=CC=C2)C(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@@](NC1)(CCC2=CC=CC=C2)C(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90375956 | |

| Record name | (S)-2-Phenethylpyrrolidine-2-carboxylic acid hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90375956 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1049741-77-6 | |

| Record name | (S)-2-Phenethylpyrrolidine-2-carboxylic acid hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90375956 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

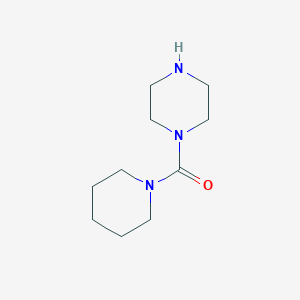

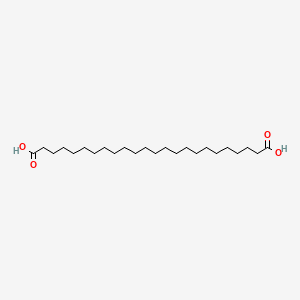

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[4-(2-Hydroxyethyl)piperazin-1-yl]-4-oxobutanoic acid](/img/structure/B1586033.png)

![(1R,2R)-(+)-N,N'-Dimethyl-1,2-bis[3-(trifluoromethyl)phenyl]ethylenediamine](/img/structure/B1586045.png)

![5-[4-(4-methoxyphenoxy)phenyl]-1H-pyrazole](/img/structure/B1586050.png)